2-[(2,5-dimethoxyphenyl)amino]-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
The compound 2-[(2,5-dimethoxyphenyl)amino]-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative characterized by a six-membered 1,3-thiazine ring fused with a carboxamide group. Key structural features include:
- A 2,5-dimethoxyphenylamino substituent at position 2, providing electron-donating methoxy groups in para and ortho positions.
- An N-(2-ethylphenyl) group attached to the carboxamide, introducing lipophilic and steric bulk.
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)imino-N-(2-ethylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-4-13-7-5-6-8-15(13)22-20(26)18-12-19(25)24-21(29-18)23-16-11-14(27-2)9-10-17(16)28-3/h5-11,18H,4,12H2,1-3H3,(H,22,26)(H,23,24,25) |
InChI Key |
SWTQDFVCSHFBOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=O)NC(=NC3=C(C=CC(=C3)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the acetylation of 2-amino-1-(2,5-dimethoxyphenyl)ethanol N-acetylhomoveratrylamine ). This reaction introduces an acetyl group onto the amino group of the starting material .
Reaction Conditions:: The acetylation reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine. The product is then isolated and purified.
Industrial Production Methods::
Chemical Reactions Analysis
Types of Reactions:: This compound can undergo various chemical transformations, including:
Acetylation: As mentioned earlier, the initial synthesis involves acetylation.
Oxidation: The phenyl ring may undergo oxidation reactions.
Substitution: Substituents on the phenyl rings can be modified.
Acetylation: Acetic anhydride or acetyl chloride, base (e.g., pyridine).
Oxidation: Oxidizing agents (e.g., chromates, permanganates).
Substitution: Appropriate nucleophiles (e.g., halides, amines).
Major Products:: The major product of acetylation is the target compound itself.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties due to its structural features.
Chemical Research: Researchers study its reactivity and potential derivatives.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an area of investigation. understanding its interactions with biological targets and pathways is crucial for further research.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to three analogs (Table 1):
Table 1: Structural Comparison
Key Findings:
Core Structure Impact: The 1,3-thiazine core (present in the target compound and ’s analog) may enhance conformational flexibility compared to the benzothiazole core in ’s compounds.
Substituent Effects: The 2,5-dimethoxyphenyl group (shared with one benzothiazole analog in ) is associated with enhanced solubility and moderate electron-donating effects. In contrast, 4-methoxybenzylamino () may reduce steric hindrance but decrease metabolic stability . The 2-ethylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 3,5-dimethylphenyl group (logP ~2.8), which could influence membrane permeability .
Biological Activity :
- Benzothiazole derivatives with trifluoromethyl groups () are frequently patented for antiviral or anticancer applications due to their metabolic resistance and electronegative properties .
- Thiazine analogs like the target compound are less studied but may offer unique selectivity profiles in kinase assays due to their hybrid carboxamide-thiazine scaffold.
Biological Activity
The compound 2-[(2,5-dimethoxyphenyl)amino]-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant case studies associated with this compound, focusing on its anticancer and enzymatic inhibitory properties.
1. Synthesis of the Compound
The synthesis of thiazine derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. For this specific compound, methods may involve:
- Condensation reactions between appropriate amines and thiazine precursors.
- Cyclization to form the thiazine ring structure.
Research indicates that modifications on the phenyl groups can significantly affect biological activity.
2.1 Anticancer Activity
Recent studies have indicated that thiazine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may act as a topoisomerase inhibitor, affecting DNA replication in cancer cells. Topoisomerases are crucial for DNA unwinding during replication; thus, their inhibition can lead to apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have shown that compounds similar to this thiazine derivative demonstrate cytotoxic effects against various cancer cell lines such as MCF7 (breast), HT29 (colon), and A549 (lung) at low micromolar concentrations .
2.2 Enzymatic Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Thiazole-based compounds have shown promising AChE inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's. The IC50 values for similar compounds ranged from 103 to 500 nM .
3. Case Studies and Research Findings
Several studies highlight the biological activities of thiazine derivatives:
- Case Study on Anticancer Effects : A study demonstrated that a series of thiazine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Inhibition of Reactive Oxygen Species (ROS) : Some derivatives were found to induce ROS in cancer cells, contributing to their apoptotic effects .
- Structure-Activity Relationship (SAR) : Research indicates that the presence of specific substituents on the phenyl rings enhances biological activity, particularly in terms of anticancer efficacy and enzyme inhibition .
4. Conclusion
The compound This compound shows significant promise as an anticancer agent and enzyme inhibitor based on current research findings. Ongoing studies are likely to further elucidate its mechanisms of action and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
